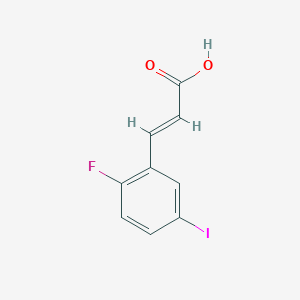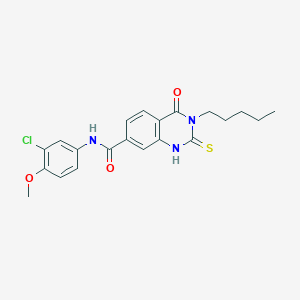![molecular formula C21H19N5OS B2396917 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide CAS No. 893925-13-8](/img/structure/B2396917.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound demonstrates potent antileishmanial activity. Specifically, compound 13 exhibits superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Compounds 14 and 15 from this series show promising inhibition effects against Plasmodium berghei. Compound 15 achieves an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .
Anti-Atherosclerotic Agents
Given the presence of thiophene moieties, similar to other thiophene derivatives, this compound might have anti-atherosclerotic properties. Investigating its effects on lipid metabolism and vascular health could provide valuable insights .
Other Pharmacological Activities
While the mentioned applications are well-established, additional studies may uncover novel uses. Researchers should explore its potential in other therapeutic areas, such as anti-inflammatory, antioxidant, or antimicrobial activities.
Mecanismo De Acción
This compound has been designed as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Direcciones Futuras
The compound has shown potent dual activity against examined cell lines and CDK2, and thus, it has been selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment.
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-18(15(2)10-14)26-20-17(11-24-26)21(23-13-22-20)28-12-19(27)25-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJCTGHWWZUQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)

methanone oxime](/img/structure/B2396846.png)
amine](/img/structure/B2396847.png)




